molecular formula C8H12O3 B8370528 2,3-Di(2-hydroxyethyl)furan

2,3-Di(2-hydroxyethyl)furan

Cat. No.: B8370528
M. Wt: 156.18 g/mol
InChI Key: IGXAEZGHUPJLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(2-hydroxyethyl)furan is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-[2-(2-hydroxyethyl)furan-3-yl]ethanol

InChI

InChI=1S/C8H12O3/c9-4-1-7-3-6-11-8(7)2-5-10/h3,6,9-10H,1-2,4-5H2

InChI Key

IGXAEZGHUPJLMO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CCO)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,3-di(carboxymethyl)furan (35 mmol) in THF (400 mL) is cooled to 0° C. and treated with BH3.THF (174 mmol) over 10 minutes, and stirred for an additional 20 minutes at 0° C. before warming to room temperature overnight. The crude reaction is poured over saturated aqueous NaHCO3 and extracted with ethyl acetate. The organic layer is dried and concentrated to give 2,3-di(2-hydroxyethyl)furan.
Quantity
35 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
174 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the above crude 2-(3-furyl)ethanol in 200 ml of diethyl ether, 74.4 ml (119 mmol) of 1.6 M n-butyl lithium in hexane was added dropwise under ice-cooling, followed by stirring at room temperature for 1 hour. This reaction mixture was cooled to -78° C.; oxirane (obtained by adding dropwise a solution of 20.3 g (162 mmol) of 2-bromoethanol in 50 ml of tetrahydrofuran to a solution of 6.49 g (162 mmol) of sodium hydride (60% dispersion in meneral oil) in 50 ml of tetrahydrofuran, at 50° C., and trapping the resulting oxirane gas with a dry ice-acetone bath) was added; and then, 6.65 ml (54.1 mmol) of a boron trifluoride diethyl etherate was added. This reaction mixture was allowed to warm to room temperature, and stirred overnight. After aqueous sodium hydrogen carbonate was added, the reaction mixture was stirred and extracted with diethyl ether 10 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel flush column chromatography (hexane/ethyl acetate=6/1 to 3/1 to 1/1 to ethyl acetate) to yield the desired product.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.65 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of the product from step c.) (6.4 g, 35 mmol) in dry THF (400 ml) was cooled to 0° C. and a 1.0 M solution of BH3 in THF (174 ml, 174 mmol) was added dropwise over 10 minutes. After the addition was complete the mixture was stirred for an additional 20 minutes at 0° C. and then warmed to 22° C. for 2 hours. Next, the mixture was poured into ice cold sat. NaHCO3 (300 ml) and extracted with EtOAc (2×200 ml). The organic layer was dried (MgSO4) and concentrated providing 3.58 g (65%) of the subtitle compound. MS: ESI (positive): 157 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
174 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
65%

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